molecular formula C27H21ClN4OS B11988899 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11988899
M. Wt: 485.0 g/mol
InChI Key: OVVUWJMTGWYWJC-MUFRIFMGSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial, anticancer, and anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide include:

These compounds share a similar benzimidazole core and thio linkage but differ in the substituents attached to the hydrazide moiety. The unique combination of substituents in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21ClN4OS

Molecular Weight

485.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C27H21ClN4OS/c28-23-13-4-2-9-21(23)17-32-25-15-6-5-14-24(25)30-27(32)34-18-26(33)31-29-16-20-11-7-10-19-8-1-3-12-22(19)20/h1-16H,17-18H2,(H,31,33)/b29-16+

InChI Key

OVVUWJMTGWYWJC-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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